![molecular formula C10H15NO B13154058 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13154058.png)
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)bicyclo[221]heptane-2-carbonitrile is a bicyclic compound with a unique structure that includes a methoxymethyl group and a carbonitrile group attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[2.2.1]heptane structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methoxymethyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the bicyclic framework is replaced by a methoxymethyl group.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The methoxymethyl and carbonitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane-2-carbonitrile: Lacks the methoxymethyl group, making it less versatile in certain reactions.
2-Methylbicyclo[2.2.1]heptane: Lacks both the methoxymethyl and carbonitrile groups, resulting in different chemical properties and reactivity.
Uniqueness
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both the methoxymethyl and carbonitrile groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-12-7-10(6-11)5-8-2-3-9(10)4-8/h8-9H,2-5,7H2,1H3 |
Clé InChI |
KOGIFZXYJBLEDZ-UHFFFAOYSA-N |
SMILES canonique |
COCC1(CC2CCC1C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



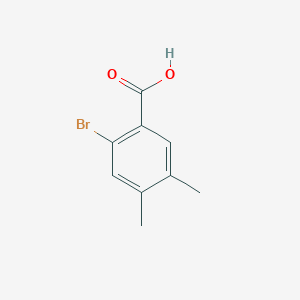

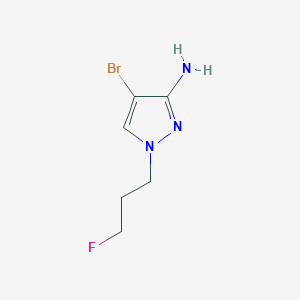
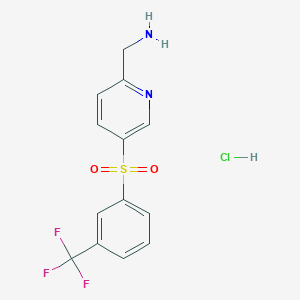
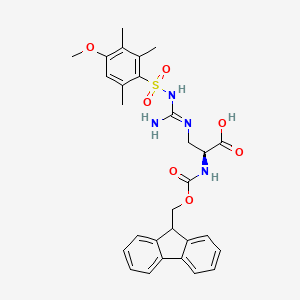
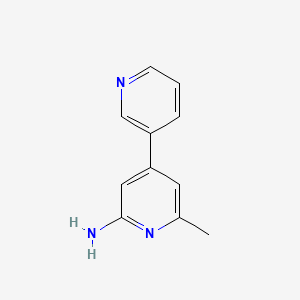
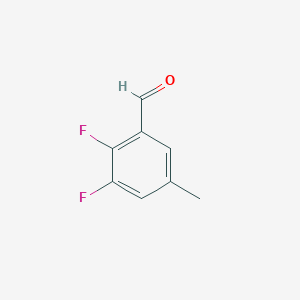
![3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13154010.png)
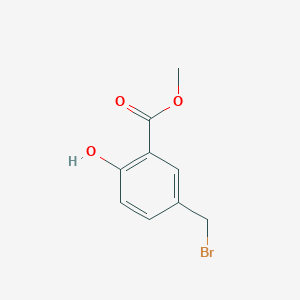



![3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol](/img/structure/B13154041.png)
